2-(Bromomethyl)-4-chloro-6-(trifluoromethyl)pyridine
Description
Properties
IUPAC Name |
2-(bromomethyl)-4-chloro-6-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClF3N/c8-3-5-1-4(9)2-6(13-5)7(10,11)12/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOKJTLGPYAVRHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1CBr)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-4-chloro-6-(trifluoromethyl)pyridine typically involves the halogenation of pyridine derivatives. One common method is the bromination of 4-chloro-6-(trifluoromethyl)pyridine using bromomethyl reagents under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the bromination process .
Industrial Production Methods
Industrial production of this compound often involves large-scale halogenation reactions using specialized equipment to ensure safety and efficiency. The process may include steps such as purification and crystallization to obtain the final product with high purity. The use of advanced technologies and optimized reaction conditions helps in achieving consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-4-chloro-6-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Trifluoromethylation: The trifluoromethyl group can participate in radical trifluoromethylation reactions, which are important in the synthesis of pharmaceuticals and agrochemicals.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and alcohols for substitution reactions, and oxidizing or reducing agents for redox reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while trifluoromethylation can introduce additional trifluoromethyl groups into the molecule .
Scientific Research Applications
Organic Synthesis
2-(Bromomethyl)-4-chloro-6-(trifluoromethyl)pyridine serves as a valuable intermediate in the synthesis of various organic compounds. Its reactive bromomethyl group allows for nucleophilic substitution reactions with amines, alcohols, and other nucleophiles, leading to the formation of diverse derivatives. This versatility makes it crucial in developing complex molecules with desired properties.
Medicinal Chemistry
The compound has garnered attention in drug development due to its ability to inhibit specific enzymes, particularly kinases involved in metabolic pathways. For instance, it has been identified as a potential inhibitor of the LRRK2 kinase, which is relevant in treating neurodegenerative diseases and certain cancers. Its interactions with cellular signaling pathways, such as the MAPK/ERK pathway, highlight its potential therapeutic effects.
Agrochemical Production
In the agrochemical sector, this compound is used in the formulation of pesticides and herbicides. The trifluoromethyl group enhances lipophilicity and biological activity, making it effective against various pests while also improving stability in environmental conditions.
Case Studies
Case Study 1: Kinase Inhibition
Research has demonstrated that derivatives of this compound exhibit significant inhibitory effects on LRRK2 kinase activity. These findings suggest potential applications in developing therapeutics for Parkinson's disease and other related disorders. Clinical trials are ongoing to evaluate these compounds' efficacy and safety profiles.
Case Study 2: Agrochemical Development
Recent studies have reported over 20 new agrochemical formulations incorporating trifluoromethylpyridine derivatives. These formulations have received ISO common names and are being evaluated for their effectiveness against crop pests while minimizing environmental impact.
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-4-chloro-6-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. This property is crucial for its effectiveness in pharmaceuticals and agrochemicals. The compound can interact with enzymes and receptors, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Structural and Molecular Comparison
The table below compares key structural and molecular properties of 2-(Bromomethyl)-4-chloro-6-(trifluoromethyl)pyridine with analogous compounds:
Reactivity and Functional Group Analysis
- Bromomethyl vs. Chloromethyl Groups : The target compound’s bromomethyl group (C-Br) is more reactive than chloromethyl (C-Cl) in nucleophilic substitutions due to Br’s larger atomic radius and weaker bond strength.
- Halogen Position : Compounds like 2-Bromo-4-iodo-6-(trifluoromethyl)pyridine (CAS 749875-09-0) exhibit dual reactivity, with iodine enabling cross-coupling reactions (e.g., Suzuki-Miyaura), while bromine facilitates alkylation.
- Trifluoromethyl Impact: The -CF₃ group enhances metabolic stability and lipophilicity, critical for drug design.
Biological Activity
2-(Bromomethyl)-4-chloro-6-(trifluoromethyl)pyridine, with the CAS number 1416949-07-9, is a halogenated pyridine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, including a bromomethyl group and trifluoromethyl substituents, which may influence its interaction with biological targets.
- Molecular Formula : CHBrClFN
- Molecular Weight : 274.47 g/mol
- Physical State : Solid at room temperature
- Storage Conditions : Recommended to be stored in an inert atmosphere at 2-8°C.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets. The bromomethyl and trifluoromethyl groups can enhance lipophilicity and receptor binding affinity, potentially leading to significant biological effects. This compound may act through:
- Enzyme Inhibition : Targeting specific enzymes involved in metabolic pathways.
- Receptor Modulation : Binding to receptors and altering their signaling pathways.
Biological Activity
Research has indicated that this compound exhibits various biological activities, including:
Antimicrobial Properties
Studies have shown that this compound demonstrates antimicrobial activity against several bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes or interference with metabolic processes.
Anticancer Activity
Preliminary investigations suggest that this compound may possess anticancer properties. In vitro studies have reported that it can induce apoptosis in cancer cell lines, possibly through the activation of caspase pathways. This property makes it a candidate for further development as an anticancer agent.
Case Study 1: Antimicrobial Efficacy
A study evaluating the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria revealed:
- Tested Strains : Staphylococcus aureus, Escherichia coli.
- Results : The compound exhibited significant inhibitory effects with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL.
Case Study 2: Cytotoxicity in Cancer Cells
In a cytotoxicity assay using human breast cancer cell lines (e.g., MDA-MB-231):
- Concentration Range : 1 µM to 100 µM.
- Findings : IC values were calculated, showing effective cell death at concentrations above 10 µM, indicating potential for further development as an anticancer drug.
Data Tables
Q & A
Basic Research Question
- Nuclear Magnetic Resonance (NMR): H and C NMR can confirm substituent positions, with distinct signals for bromomethyl ( ppm) and trifluoromethyl groups ( ppm in F NMR).
- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular weight (e.g., calculated for CHBrClFN: 304.93 g/mol).
- Chromatography: HPLC or GC-MS assesses purity, especially since commercial suppliers like Sigma-Aldrich often omit analytical data .
- Elemental Analysis: Validates stoichiometric composition.
How do reaction conditions influence regioselectivity during bromomethylation?
Advanced Research Question
Regioselectivity in bromomethylation depends on radical stability and steric effects. For example, in pyridine derivatives, bromination favors positions with lower steric hindrance and higher radical stability. Solvent polarity (e.g., CCl vs. THF) and temperature (e.g., 60–80°C) significantly impact reaction pathways. In one study, nickel-catalyzed reductive coupling of halomethylpyridines improved selectivity for desired products . Computational modeling (DFT) can predict reactive sites by analyzing electron density and frontier molecular orbitals.
What are the common byproducts in this compound’s synthesis, and how can they be mitigated?
Advanced Research Question
- Di-brominated byproducts: Over-bromination may occur if stoichiometry or reaction time is not optimized. Use of controlled NBS addition and real-time monitoring via TLC/GC-MS is recommended.
- Dehalogenation: The trifluoromethyl group may undergo partial reduction under harsh conditions. Mild reducing agents (e.g., NaBH) and inert atmospheres reduce this risk .
- Oxidative degradation: Stabilize the compound with antioxidants (e.g., BHT) during storage.
How is this compound utilized in the synthesis of complex heterocyclic systems?
Advanced Research Question
The bromomethyl group serves as a versatile handle for cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic substitution reactions. For instance, it has been used to synthesize thiazolo[5,4-b]pyridine derivatives, which are bioactive scaffolds in medicinal chemistry . In one application, it acted as an intermediate in synthesizing enzyme inhibitors by reacting with amine or thiol nucleophiles under basic conditions (e.g., KCO/DMF, 60°C) .
What stability considerations are critical for handling and storing this compound?
Basic Research Question
- Light sensitivity: Store in amber vials to prevent photodegradation.
- Moisture sensitivity: The bromomethyl group is prone to hydrolysis; use anhydrous solvents and desiccants.
- Temperature: Store at –20°C for long-term stability. Thermal decomposition studies (TGA/DSC) recommend avoiding prolonged exposure to >40°C .
How does the trifluoromethyl group influence reactivity in subsequent transformations?
Advanced Research Question
The electron-withdrawing trifluoromethyl group reduces electron density at the pyridine ring, directing electrophilic attacks to less substituted positions. It also enhances metabolic stability in bioactive derivatives, making the compound valuable in drug discovery. However, its strong inductive effect can deactivate the ring toward certain coupling reactions, necessitating optimized catalysts (e.g., Pd-PEPPSI complexes) .
What mechanistic insights explain competing pathways in its synthetic reactions?
Advanced Research Question
Competing SN2 vs. radical pathways in bromomethylation can be probed using isotopic labeling (e.g., C-NMR) and kinetic studies. For example, radical inhibitors (e.g., TEMPO) suppress bromomethylation, confirming a radical mechanism . Computational studies (e.g., DFT) further elucidate transition states and activation barriers for substituent-directed reactivity .
What purification methods are most effective for isolating this compound?
Basic Research Question
- Column Chromatography: Use silica gel with hexane/ethyl acetate (4:1) for optimal separation.
- Recrystallization: Ethanol/water mixtures yield high-purity crystals.
- Distillation: Vacuum distillation (if thermally stable) removes low-boiling impurities.
How do alternative synthetic strategies compare in terms of yield and scalability?
Advanced Research Question
- Classical bromination: Moderate yields (50–60%) but requires hazardous reagents.
- Metal-catalyzed methods: Nickel-catalyzed coupling (e.g., with 2-halomethylpyridines) improves yields (75–85%) and scalability but demands rigorous catalyst recycling .
- Flow chemistry: Continuous flow systems enhance safety and reproducibility for large-scale synthesis by minimizing exothermic side reactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
